2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol
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Overview
Description
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a bromine atom and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
The synthesis of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol typically involves multiple steps. One common route starts with the bromination of a pyridine derivative, followed by the introduction of the Boc-protected amino group. The final step involves the addition of an ethanol moiety to the pyridine ring. The reaction conditions often include the use of bases, solvents like ethanol, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions. The bromine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives. These derivatives can interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino alcohols and bromopyridine derivatives. For example:
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the bromine atom.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected amino alcohol with different substituents.
Boc-2-aminoethanol: A simpler compound with a Boc-protected amino group and an ethanol moiety.
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the bromine atom on the pyridine ring, which allows for a diverse range of chemical modifications and applications.
Properties
Molecular Formula |
C12H17BrN2O3 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl N-[6-bromo-4-(2-hydroxyethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-9-7-14-10(13)6-8(9)4-5-16/h6-7,16H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
PYBGVWCLXJQPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)Br |
Origin of Product |
United States |
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